molecular formula C22H18O7 B3693394 Methyl 5-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]furan-2-carboxylate

Methyl 5-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]furan-2-carboxylate

Cat. No.: B3693394
M. Wt: 394.4 g/mol
InChI Key: PMUBOZZUHDLOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]furan-2-carboxylate is a complex organic compound with a unique structure that combines a benzo[c]chromene core with a furan-2-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]furan-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzo[c]chromene core through a Diels-Alder reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization . The furan-2-carboxylate moiety is then introduced through esterification reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Methyl 5-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]furan-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]furan-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzo[c]chromene core. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]furan-2-carboxylate is unique due to the presence of both a benzo[c]chromene core and a furan-2-carboxylate moiety

Properties

IUPAC Name

methyl 5-[(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O7/c1-12-18(27-11-14-5-8-19(28-14)22(24)26-3)9-7-16-15-6-4-13(25-2)10-17(15)21(23)29-20(12)16/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUBOZZUHDLOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]furan-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]furan-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]furan-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]furan-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]furan-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]furan-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.